1-Iodo-4-(2-methoxyethoxy)benzene

Description

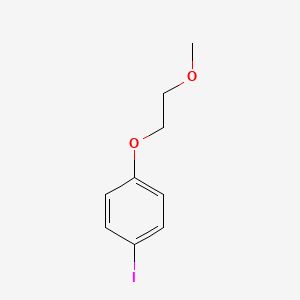

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYNRJGYKYTVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene: A Technical Guide

CAS Number: 102293-99-2

Formula:

Part 1: Executive Summary & Strategic Utility

1-Iodo-4-(2-methoxyethoxy)benzene is a high-value aryl iodide intermediate used extensively in medicinal chemistry and materials science. Its structural significance lies in the 4-(2-methoxyethoxy)phenyl motif, a pharmacophore often employed to modulate lipophilicity (

For the synthetic chemist, this molecule represents a "chassis" for cross-coupling reactions.[2] The C–I bond is highly labile toward oxidative addition by Palladium(0) species, making this compound a superior electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings compared to its bromide or chloride analogues.[2]

Retrosynthetic Analysis

The most robust disconnection reveals 4-iodophenol and a 2-methoxyethyl electrophile as the primary precursors. This pathway relies on the Williamson Ether Synthesis, a reaction favored for its high regioselectivity (preserving the para-iodine position) and operational simplicity.[2]

Figure 1: Retrosynthetic logic prioritizing the preservation of the aromatic iodine.

Part 2: Primary Synthesis Protocol (Williamson Ether Synthesis)

Reaction Design & Causality

The synthesis involves the

-

Base Selection (

): While Sodium Hydride (NaH) is faster, Potassium Carbonate ( -

Solvent System (DMF vs. Acetonitrile): Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are required. The reaction proceeds via an anionic nucleophile (phenoxide); polar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and highly reactive.[2] -

Leaving Group (Bromide): 1-Bromo-2-methoxyethane is chosen over the chloro-analogue for faster kinetics without the instability associated with iodides.

Experimental Procedure

Scale: 10.0 g (45.4 mmol of 4-iodophenol)

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7] | Mass/Vol | Role |

| 4-Iodophenol | 220.01 | 1.0 | 10.0 g | Substrate |

| 1-Bromo-2-methoxyethane | 138.99 | 1.2 | 7.57 g (5.1 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 12.5 g | Base |

| DMF (Anhydrous) | - | - | 50 mL | Solvent |

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solubilization: Charge the flask with 4-iodophenol (10.0 g) and anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

-

Deprotonation: Add

(12.5 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.[2] Stir for 15 minutes at ambient temperature to ensure initiation of deprotonation. -

Alkylation: Add 1-bromo-2-methoxyethane (5.1 mL) dropwise via syringe over 5 minutes.

-

Note: Exothermic reaction is minimal, but dropwise addition prevents local concentration spikes.[2]

-

-

Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[8]

-

Endpoint: Typically 4–6 hours.[5] The starting material (4-iodophenol) should be fully consumed.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-water. The product may precipitate or form an oil.[2]

-

Extract with Ethyl Acetate (

mL).[5] -

Wash the combined organic layers with water (

mL) to remove DMF, followed by brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.[2][8]

-

-

Purification:

Part 3: Mechanistic Pathway & Logic

The reaction follows a classic bimolecular nucleophilic substitution (

Figure 2:

Part 4: Quality Control & Characterization[2]

Trustworthiness in synthesis relies on rigorous validation. The following data confirms the identity of the product.

Expected NMR Data

-

NMR (400 MHz,

-

NMR (100 MHz,

-

158.8 (C-O), 138.2 (C-I), 116.9 (C-H), 82.5 (C-I ipso), 70.8 (

-

158.8 (C-O), 138.2 (C-I), 116.9 (C-H), 82.5 (C-I ipso), 70.8 (

Purity Check (HPLC)

-

Column: C18 Reverse Phase

-

Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90% ACN)

-

Detection: UV at 254 nm.

-

Retention Time: The product will elute significantly later than 4-iodophenol due to the capping of the polar hydroxyl group.[2]

Part 5: Safety & Handling (E-E-A-T)

-

Alkylating Agents: 1-Bromo-2-methoxyethane is a primary alkyl halide and a potential alkylating agent. It must be handled in a fume hood. Gloves (Nitrile or Laminate) are mandatory to prevent dermal absorption.

-

DMF Hazards: DMF is a potent liver toxin and readily absorbed through the skin.[2] Wash immediately with soap and water if contact occurs.

-

Waste Disposal: Aqueous washes containing DMF must be segregated into non-halogenated organic waste (or specific solvent waste streams depending on facility rules) due to the difficulty of treating DMF in water treatment plants.

Part 6: References

-

Sigma-Aldrich. 1-Iodo-4-(2-methoxyethoxy)benzene Product Specification. Link

-

Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org. Synth. 2005 , 82,[2] 34. Link

-

Matrix Fine Chemicals. Product Data Sheet: 1-Iodo-4-(2-methoxyethoxy)benzene (CAS 102293-99-2). Link

-

BenchChem. Synthesis Protocols for Aryl Ethers. Link

Sources

- 1. 1-Iodo-4-(2-methoxyethoxy)benzene | 102293-99-2 [sigmaaldrich.com]

- 2. CN101774951A - Metaflumizone synthesis method - Google Patents [patents.google.com]

- 3. art.torvergata.it [art.torvergata.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Characterization and Profiling of 1-Iodo-4-(2-methoxyethoxy)benzene

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) is a specialized aryl iodide building block used extensively in medicinal chemistry and materials science.[1] Its structure combines a reactive para-iodide handle—ideal for cross-coupling reactions (Suzuki-Miyaura, Sonogashira)—with a short polyethylene glycol (PEG) ether tail. This "mini-PEG" motif is critical in drug discovery for modulating lipophilicity (LogP) and improving the aqueous solubility of hydrophobic scaffolds without significantly increasing molecular weight.

This guide provides a comprehensive technical framework for the characterization, synthesis, and quality control of this compound, designed for researchers requiring high-purity standards for downstream applications.

Physicochemical Profile

The following data establishes the baseline identity for 1-Iodo-4-(2-methoxyethoxy)benzene.

| Property | Specification | Notes |

| IUPAC Name | 1-Iodo-4-(2-methoxyethoxy)benzene | |

| CAS Number | 102293-99-2 | |

| Molecular Formula | C | |

| Molecular Weight | 278.09 g/mol | |

| Physical State | Low-melting solid or viscous oil | Melting point is depressed by the ether chain; often solidifies upon cooling. |

| Boiling Point | ~289°C (Predicted) | High boiling point due to molecular weight and polarity. |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO | Limited solubility in water; highly soluble in organic solvents. |

| Appearance | Colorless to pale yellow | Yellowing indicates iodine liberation (decomposition). |

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to accurate characterization, as it dictates the impurity profile. The standard industrial route is the Williamson Ether Synthesis .

Synthesis Pathway

The reaction involves the alkylation of 4-iodophenol with 1-bromo-2-methoxyethane (or the corresponding chloro-derivative) using a base such as Potassium Carbonate (

Figure 1: Synthesis pathway and potential impurity generation.

Critical Impurities

-

4-Iodophenol (Starting Material): Detectable by phenolic -OH stretch in IR and broad singlet in proton NMR (~5.0 ppm, solvent dependent).

-

Inorganic Salts: Residual potassium bromide/carbonate if workup is insufficient.

-

Free Iodine (

): Result of light-induced deiodination during storage, causing yellow/brown discoloration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Protocol: Dissolve ~10 mg in

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.55 | Doublet (d, | 2H | Ar-H (ortho to I) | Deshielded by Iodine (inductive effect). |

| 6.70 | Doublet (d, | 2H | Ar-H (ortho to O) | Shielded by ether oxygen (resonance donation). |

| 4.10 | Triplet (t, | 2H | Ar-O-CH | Methylene adjacent to phenoxy group. |

| 3.74 | Triplet (t, | 2H | -CH | Methylene adjacent to aliphatic methoxy. |

| 3.45 | Singlet (s) | 3H | -OCH | Terminal methoxy group. |

Note: Shifts are referenced to TMS (0.00 ppm) or residual

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): 278 m/z.[2] -

Isotopic Pattern: Iodine is monoisotopic (

). There is no M+2 peak characteristic of Br or Cl. -

Fragmentation (EI):

-

m/z 278: Parent Ion.

-

m/z 151: Loss of Iodine (

). -

m/z 220: Loss of methoxyethyl chain (Ar-O cleavage).

-

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3000–3100 cm

(Weak). -

C-H Stretch (Aliphatic): 2850–2950 cm

(Medium, due to PEG chain). -

C=C Aromatic: 1480, 1580 cm

. -

C-O Ether Stretch: 1240 cm

(Asymmetric Ar-O-C) and 1050-1100 cm -

C-I Stretch: ~500–600 cm

(Often fingerprint region).

Purity Assessment Protocol (HPLC)

To ensure suitability for cross-coupling, purity must be >97%.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic absorption).

Acceptance Criteria:

-

Main peak retention time (RT) consistent with standard.

-

No single impurity > 0.5%.

-

Total impurities < 3.0%.

Handling & Stability

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials wrapped in foil.

-

Oxidation: The ether chain is susceptible to peroxide formation over long periods. Store under nitrogen/argon at 2–8°C.

-

Re-purification: If the compound turns brown (iodine release), dissolve in ethyl acetate and wash with 10% sodium thiosulfate solution, then dry and concentrate.

References

-

Sigma-Aldrich. 1-Iodo-4-(2-methoxyethoxy)benzene Product Sheet. Link

-

Matrix Fine Chemicals. 1-Iodo-4-(2-methoxyethoxy)benzene Technical Data. Link

-

Organic Syntheses. Synthesis of p-Iodophenol (Precursor). Org. Synth. 1935, 15,[3] 39. Link

-

PubChem. 4-Iodoanisole (Analogous Spectral Data). Link

-

ChemSrc. 1-Iodo-4-(2-methoxyethoxy)benzene Properties. Link

Sources

physical and chemical properties of 1-Iodo-4-(2-methoxyethoxy)benzene

An In-depth Technical Guide to 1-Iodo-4-(2-methoxyethoxy)benzene for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

1-Iodo-4-(2-methoxyethoxy)benzene is an aryl iodide that serves as a crucial intermediate in synthetic organic chemistry. While not as extensively documented as simpler analogs, its unique combination of a reactive carbon-iodine bond and a flexible, polar methoxyethoxy side chain makes it a valuable precursor, particularly in the synthesis of biaryl and heteroaryl structures central to many pharmaceutical compounds. The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] The methoxyethoxy group can enhance solubility and modulate the pharmacokinetic properties of target molecules. This guide provides a comprehensive overview of the known properties, synthetic considerations, reactivity, and analytical characterization of this compound, offering field-proven insights for its application in research and drug development.

Molecular and Physical Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application. While extensive experimental data for 1-Iodo-4-(2-methoxyethoxy)benzene is not widely published, its core identifiers are well-established. Other physical properties can be estimated based on its structure and comparison with analogous compounds like 4-iodoanisole.

| Property | Value | Source(s) |

| IUPAC Name | 1-Iodo-4-(2-methoxyethoxy)benzene | [2] |

| CAS Number | 102293-99-2 | [2] |

| Molecular Formula | C₉H₁₁IO₂ | [2] |

| Molecular Weight | 278.09 g/mol | [3] |

| Appearance | Not specified (predicted to be a liquid or low-melting solid) | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Purity (Typical) | ≥97% | |

| SMILES | COCCOC1=CC=C(I)C=C1 | [2] |

| InChIKey | SWYNRJGYKYTVFQ-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene is not explicitly detailed in high-impact literature but can be reliably achieved through a logical two-step sequence rooted in fundamental organic reactions. The proposed pathway involves the etherification of 4-iodophenol, a readily available starting material.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct route is the Williamson ether synthesis, a robust and reliable method for forming ethers. This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Diagram 1: Proposed Synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene

Caption: A proposed two-step synthesis via Williamson ether synthesis.

Experimental Protocol (Exemplary)

This protocol is a representative, field-proven methodology for this type of etherification.

-

Reagent Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 4-iodophenol (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide. The causality here is critical: the strong base is required to generate a sufficiently nucleophilic phenoxide anion from the weakly acidic phenol.

-

Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture. The choice of a bromide as the leaving group provides a good balance of reactivity and stability.

-

Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Reactivity and Application in Drug Development

The primary utility of 1-Iodo-4-(2-methoxyethoxy)benzene in drug development stems from its identity as an aryl iodide. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0).[4] This reactivity is the cornerstone of its use in forming new carbon-carbon bonds.

Key Application: Precursor for Suzuki-Miyaura Cross-Coupling

A prime example of its application is as a precursor to boronic acids or esters for use in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds, which are privileged structures in medicinal chemistry. Research has documented the use of the corresponding 4-(2-methoxyethoxy)phenyl boronic acid in coupling reactions with iodinated oligonucleotides, highlighting the relevance of this moiety in bioconjugation and the development of advanced therapeutics.[5]

Diagram 2: Workflow from Aryl Iodide to Biaryl Product

Caption: Application workflow in Suzuki-Miyaura cross-coupling.

The causality of the Suzuki reaction relies on a catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: The organic group from the boron reagent (derived from our title compound) is transferred to the palladium center.[6] This step requires activation by a base.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Analytical and Spectroscopic Profile (Predicted)

No officially published spectra for 1-Iodo-4-(2-methoxyethoxy)benzene are available. However, a robust and accurate spectroscopic profile can be predicted based on its structure and comparison to analogous molecules.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The aromatic region will display an AA'BB' system typical of 1,4-disubstituted benzene rings.

| Predicted ¹H Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.55 | Doublet (d) | 2H | Ar-H (ortho to -I) | Deshielded by the electron-withdrawing iodine atom. |

| ~6.75 | Doublet (d) | 2H | Ar-H (ortho to -O) | Shielded by the electron-donating ether oxygen. |

| ~4.10 | Triplet (t) | 2H | Ar-O-CH₂ -CH₂ | Adjacent to the deshielding ether oxygen. |

| ~3.75 | Triplet (t) | 2H | -CH₂-O-CH₂ -CH₃ | Adjacent to the other ether oxygen. |

| ~3.45 | Singlet (s) | 3H | -O-CH₃ | Typical chemical shift for a methyl ether. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Predicted ¹³C Shift (ppm) | Assignment | Rationale |

| ~158.5 | C -O (aromatic) | Deshielded by the attached oxygen. |

| ~138.5 | C -H (aromatic, ortho to -I) | Standard shift for an iodobenzene carbon. |

| ~116.5 | C -H (aromatic, ortho to -O) | Shielded by the electron-donating oxygen. |

| ~84.0 | C -I (aromatic) | The heavy iodine atom causes a characteristic upfield shift for the carbon it is attached to. |

| ~70.5 | -O-C H₂-O- | Typical shift for a methylene carbon between two oxygens. |

| ~69.0 | Ar-O-C H₂- | Methylene carbon attached to the aromatic ether oxygen. |

| ~59.0 | -O-C H₃ | Standard methyl ether carbon shift. |

Mass Spectrometry (Electron Ionization)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

| m/z Value | Proposed Fragment |

| 278 | [M]⁺ (Molecular Ion) |

| 205 | [M - CH₂OCH₃]⁺ |

| 195 | [M - OCH₂CH₂OCH₃]⁺ |

| 127 | [I]⁺ |

| 73 | [CH₂CH₂OCH₃]⁺ |

Safety, Handling, and Storage

-

Hazard Classification (Presumptive):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Handling and Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

This compound may be light-sensitive; store in an amber bottle away from direct light.

-

Incompatible materials include strong oxidizing agents and strong bases.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

1-Iodo-4-(2-methoxyethoxy)benzene is a strategically important synthetic intermediate whose value lies in its predictable reactivity in modern cross-coupling chemistry. While detailed characterization data is sparse in public literature, its physical and chemical properties can be reliably predicted. Its primary role as a precursor for organoboron reagents used in Suzuki-Miyaura couplings makes it a key building block for constructing the complex molecular architectures required for next-generation therapeutics. Researchers and drug development professionals can confidently employ this reagent by understanding its synthesis, reactivity, and by adhering to stringent safety protocols based on analogous structures.

References

- Fisher Scientific. (2025). Safety Data Sheet: 4-Iodoanisole.

- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). 1-Iodo-4-(2-methoxyethoxy)benzene.

- Chem-Impex. (n.d.). 1-Iodo-2-methoxybenzene.

- BenchChem. (2025). Application Note & Protocol: Large-Scale Laboratory Synthesis of (S)-(1-Methoxyethyl)benzene.

- Dains, F. B., & Brewster, R. Q. (1941). Iodobenzene. Organic Syntheses, Coll. Vol. 1, p.323.

- Matrix Fine Chemicals. (n.d.). 1-IODO-4-(2-METHOXYETHOXY)BENZENE | CAS 102293-99-2.

- American Elements. (n.d.). 1-iodo-4-methoxy-2-methylbenzene.

- Lucas, H. J., & Kennedy, E. R. (1943). Iodobenzene. Organic Syntheses, Coll. Vol. 2, p.351.

- BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Data of 1-(3-Iodopropoxy)-4-methoxybenzene.

- Fisher Scientific. (2025). Safety Data Sheet: 1-Iodo-4-nitrobenzene.

- Sigma-Aldrich. (2025). Safety Data Sheet: Benzene.

- Tesoro Refining & Marketing Co. (2017). Safety Data Sheet: Benzene.

- BenchChem. (2025). Technical Guide: ¹H NMR Spectral Data of 1-Iodo-2,3,4-trimethoxybenzene.

- Sigma-Aldrich. (n.d.). 1-Iodo-4-(2-methoxyethoxy)benzene | 102293-99-2.

- TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methoxycatechol.

- ChemicalBook. (n.d.). Iodobenzene(591-50-4) 1H NMR.

- Wikipedia. (n.d.). Iodobenzene.

- ChemicalBook. (n.d.). 1-Iodo-4-(2-methoxyethoxy)-benzene | 102293-99-2.

- ChemScene. (n.d.). 1-Iodo-4-((2-methoxyethoxy)methoxy)-2-methyl-5-nitrobenzene.

- Wardell, J. L., & Tiekink, E. R. T. (2012). 1-Iodo-4-meth-oxy-2-nitro-benzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o761.

- University of Bath. (n.d.). 13C NMR Spectroscopy.

- University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.

- ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2)....

- National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- PubChem. (n.d.). 4-Iodoanisole.

- ChemSrc. (2025). CAS#:878293-50-6 | 1-iodo-4-methoxy-2,3-bis(methoxymethoxy)benzene.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department.

- Dalmás, V., et al. (2013).

- Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane.

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0222723) [np-mrd.org]

- 2. 1-IODO-4-(2-METHOXYETHOXY)BENZENE | CAS 102293-99-2 [matrix-fine-chemicals.com]

- 3. 1-Iodo-4-(2-methoxyethoxy)-benzene | 102293-99-2 [m.chemicalbook.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

1-Iodo-4-(2-methoxyethoxy)benzene CAS number 102293-99-2

[1]

Abstract

1-Iodo-4-(2-methoxyethoxy)benzene (CAS 102293-99-2) is a specialized aryl iodide building block characterized by a para-substituted short polyethylene glycol (PEG) chain. This structural motif confers unique physicochemical properties—specifically enhanced aqueous solubility and metabolic stability—compared to simple alkyl analogs. This guide details the compound's synthesis, characterization, and critical role as an intermediate in the development of liquid crystals and pharmaceutical candidates, particularly where solubility modulation of hydrophobic cores is required.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

This compound functions as a "solubilizing handle" in organic synthesis. The iodine atom serves as a reactive site for cross-coupling, while the methoxyethoxy tail mimics a partial PEG chain, improving the hydrophilic-lipophilic balance (HLB) of the final molecule.

Key Data Summary

| Property | Specification |

| IUPAC Name | 1-Iodo-4-(2-methoxyethoxy)benzene |

| Synonyms | 4-(2-Methoxyethoxy)iodobenzene; 1-(2-Methoxyethoxy)-4-iodobenzene |

| CAS Number | 102293-99-2 |

| Molecular Formula | C₉H₁₁IO₂ |

| Molecular Weight | 278.09 g/mol |

| SMILES | COCCOC1=CC=C(I)C=C1 |

| Physical State | Low-melting solid or viscous liquid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Reactivity Profile | Aryl iodide (susceptible to Pd-catalyzed oxidative addition); Ether (stable to base/acid) |

Synthesis & Manufacturing Protocol

Strategic Analysis

The most robust synthetic route involves the Williamson Ether Synthesis , coupling 4-iodophenol with a 2-methoxyethyl halide.

-

Why this route? It avoids the use of pre-functionalized benzene rings that might require harsh iodination conditions later, which could lead to regioselectivity issues. Starting with 4-iodophenol ensures the iodine is fixed in the para position.

-

Base Selection: Potassium carbonate (K₂CO₃) is preferred over Sodium Hydride (NaH). Phenols are acidic enough (pKₐ ~10) to be deprotonated by carbonate in refluxing acetone or acetonitrile. This mild condition prevents side reactions and is more scalable.

Validated Laboratory Protocol

Reagents:

-

4-Iodophenol (1.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-iodophenol and anhydrous K₂CO₃.

-

Solvation: Add MeCN (approx. 10 mL per gram of phenol) and stir to create a suspension.

-

Addition: Add 1-bromo-2-methoxyethane dropwise via syringe or addition funnel.

-

Reaction: Heat the mixture to reflux (80-82°C for MeCN) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product. Reaction time is typically 4–12 hours.

-

Workup:

-

Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0→20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Williamson ether synthesis pathway for CAS 102293-99-2.

Reactivity & Applications in Drug Development[2]

The "Iodine Handle" Advantage

The C–I bond is significantly weaker (approx. 53 kcal/mol) than C–Br or C–Cl bonds. This makes CAS 102293-99-2 an excellent candidate for chemoselective cross-coupling . It will undergo oxidative addition to Palladium(0) faster than bromides or chlorides, allowing for sequential functionalization if other halogens are present in the coupling partner.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl ethers. Used extensively to create liquid crystal mesogens or biaryl drug scaffolds.

-

Sonogashira Coupling: Reaction with terminal alkynes.[1] This is critical for extending the carbon skeleton while maintaining linearity, a common requirement in materials science.

-

Heck Reaction: Coupling with alkenes to form styrene derivatives.

Application Logic: The PEG Effect

In medicinal chemistry, replacing a simple methoxy group (–OMe) with a methoxyethoxy group (–OCH₂CH₂OMe) often solves "brick dust" solubility problems.

-

Solubility: The ether oxygen accepts hydrogen bonds from water, increasing aqueous solubility.

-

Metabolic Stability: The ethylene bridge is generally robust, though the terminal methyl ether can be a site of slow O-demethylation.

Reaction Pathway Diagram

Figure 2: Primary divergent synthetic pathways utilizing the iodine handle.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions reserved for aryl iodides and glycol ethers .

-

Hazards:

-

Storage:

-

Light Sensitive: Carbon-Iodine bonds can photolyze over time, turning the compound yellow/brown due to iodine liberation. Store in amber vials or foil-wrapped containers.

-

Temperature: Store at 2–8°C to maximize shelf life, though stable at room temperature for short durations.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69676, 4-Iodoanisole (Analogous Structure). Retrieved from [Link]

-

Organic Syntheses. General Procedure for Williamson Ether Synthesis of Phenols. Org.[4] Synth. 2002, 79, 160. Retrieved from [Link]

-

Matrix Fine Chemicals. Product Data Sheet: CAS 102293-99-2.[5] Retrieved from [Link]

Technical Guide: Stability and Storage Protocols for 1-Iodo-4-(2-methoxyethoxy)benzene

[1][2]

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) is a bifunctional building block widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry.[1][2][3][4] Its stability profile is defined by two competing degradation risks: photolytic deiodination of the aryl iodide moiety and oxidative peroxidation of the glycol ether side chain.[1][2]

This guide provides an evidence-based framework for the storage, handling, and quality control of this compound.[1][2] The protocols below are designed to prevent the formation of explosive peroxides and the release of free iodine, ensuring the integrity of the reagent for downstream applications.

Physicochemical Profile & Stability Factors

Understanding the physical state and chemical vulnerabilities of this compound is the first step in establishing a robust storage protocol.[1][2]

| Property | Data | Stability Implication |

| CAS Number | 102293-99-2 | Unique identifier for inventory tracking.[1][2] |

| Structure | COCCOC1=CC=C(I)C=C1 | Contains Aryl-I (Light sensitive) and Glycol Ether (Peroxide former).[1][2] |

| Physical State | Low-melting solid / Liquid | MP ~5.5°C .[1][2] Likely a liquid at room temperature; may crystallize in cold storage.[1][2] |

| Molecular Weight | 278.09 g/mol | N/A |

| Boiling Point | ~80°C (at reduced pressure) | Do not distill to dryness without peroxide testing.[1] |

| Solubility | DCM, THF, Ethyl Acetate | Solvents must be anhydrous and peroxide-free.[1][2] |

Core Degradation Mechanisms

The compound degrades via two distinct pathways that require different mitigation strategies:

-

Photolytic Deiodination (Light Induced): The C–I bond energy (~65 kcal/mol) is relatively weak.[1][2] Exposure to UV or visible light causes homolytic cleavage, generating an aryl radical and an iodine radical.[1][2] The iodine radicals recombine to form

, turning the sample yellow/brown.[1][2] -

Ether Autoxidation (Air Induced): The 2-methoxyethoxy chain contains methylene groups adjacent to oxygen atoms.[1][2] These sites are susceptible to radical hydrogen abstraction by atmospheric oxygen, leading to the formation of hydroperoxides.[1][2] This classifies the compound as a Class B Peroxide Former (peroxide hazard on concentration).[1][2]

Figure 1: Dual degradation pathways showing the progression from environmental exposure to chemical failure.[1][2]

Storage Protocols

Tier 1: Long-Term Storage (> 1 Month)

For maintaining purity over extended periods, strict environmental control is required.[1][2]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Container: Amber Glass Vial with a Teflon-lined screw cap.[1][2]

Tier 2: Working Bench Storage (< 1 Week)[1][2]

-

Temperature: Ambient (20-25°C).

-

Light: Keep inside a drawer or covered box when not in use.[1][2]

-

Headspace: Purge with nitrogen after every use before re-sealing.[1][2]

Handling "Low-Melting" Reagents

Because the melting point (5.5°C) is near standard refrigerator temperatures, the compound may arrive as a slush or partially frozen solid.[1][2]

-

Protocol: Allow the closed container to warm to room temperature (~20°C) until fully liquefied before opening.

-

Reasoning: Opening a cold container induces water condensation, which can accelerate hydrolysis or interfere with sensitive couplings (e.g., Grignard formation).[1][2] Ensuring the sample is homogeneous (liquid) before aliquoting prevents concentration gradients of impurities.[1][2]

Quality Control & Re-Analysis

Before using this compound in critical steps (e.g., late-stage GMP synthesis), validate its integrity.[1][2]

Visual Inspection (The "First Pass")[1][2]

-

Fail: Dark yellow, orange, or brown color.[1][2] This indicates significant iodine release (

).[1][2] -

Fail: Cloudiness or crystal formation within the liquid phase (distinct from freezing).[1][2] This may indicate peroxide polymerization.[1][2][5]

Quantitative Analysis

| Test | Method | Acceptance Criteria |

| Purity | HPLC or GC-MS | > 97% Area |

| Identity | 1H-NMR (CDCl3) | Confirm integration of methoxy triplet (~3.4 ppm) and aromatic doublets. |

| Peroxides | Peroxide Test Strips (e.g., Quantofix) | < 10 mg/L (ppm) .[1][2] If > 20 ppm, treat to remove peroxides.[1][2][5] |

Peroxide Remediation

If peroxides are detected (> 20 ppm) but the compound is otherwise pure:

Experimental Workflow Decision Tree

Use this logic flow to determine the safe handling of the inventory.

Figure 2: Decision matrix for handling, QC, and storage.

Safety & Hazards

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Specific Hazard: Peroxide Former .[1][2][5] Do not subject to rotary evaporation at high temperatures if the peroxide content has not been verified.[1][2]

-

Spill Cleanup: Absorb with inert material (vermiculite).[1][2] Do not use combustible materials (paper towels) if iodine content is high, as iodine is an oxidizer.[1][2]

References

-

Sigma-Aldrich. Safety Data Sheet: 1-Iodo-4-(2-methoxyethoxy)benzene. (Accessed 2024).[1][2] Link

-

Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001.[1][2] (General guidance on glycol ether peroxidation).

-

National Institute of Standards and Technology (NIST). Iodobenzene Properties. NIST Chemistry WebBook.[1][2] Link[1][2]

-

Matrix Fine Chemicals. Product Specification: 1-Iodo-4-(2-methoxyethoxy)benzene. Link

Solubility Profile and Solvation Thermodynamics of 1-Iodo-4-(2-methoxyethoxy)benzene in Organic Solvents

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) is a highly versatile halogenated aryl ether utilized extensively as an electrophilic building block in transition-metal-catalyzed cross-coupling reactions[1]. For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of this compound is critical. Poor solvent selection can lead to incomplete dissolution, mass transfer limitations, and stalled catalytic cycles. This technical guide provides an in-depth analysis of the structural factors governing its solubility, a quantitative thermodynamic profile across common organic solvents, and a self-validating experimental workflow for empirical solubility determination.

Structural Analysis & Solvation Thermodynamics

The solubility of 1-iodo-4-(2-methoxyethoxy)benzene is dictated by the interplay between its two distinct structural moieties: the hydrophobic iodobenzene core and the polar 2-methoxyethoxy tail[1].

-

The Iodobenzene Core (Lipophilicity & Polarizability): The heavy iodine atom significantly increases the polarizability and overall lipophilicity of the molecule. This large, soft electron cloud engages in strong London dispersion forces, driving highly favorable solvation enthalpies in halogenated solvents (e.g., Dichloromethane) and non-polar media.

-

The 2-Methoxyethoxy Tail (Hydrogen Bond Acceptor): Unlike unsubstituted iodobenzene, the addition of the ethylene glycol monomethyl ether derivative (PEG-like chain) introduces two oxygen atoms capable of acting as hydrogen-bond acceptors. Causality: This structural feature disrupts the highly symmetric crystal packing typically seen in simple aryl halides, lowering the crystal lattice energy. Consequently, the thermodynamic barrier to dissolution is reduced, significantly enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., Ethanol) compared to standard aryl iodides.

Quantitative Solubility Profile

Based on Hildebrand solubility parameters and the structural solvation rationale, the following table summarizes the predicted thermodynamic solubility of 1-iodo-4-(2-methoxyethoxy)benzene at 25 °C.

| Solvent | Polarity Index | Predicted Solubility (25 °C) | Mechanistic Rationale |

| Dichloromethane (DCM) | 3.1 | Highly Soluble (>100 mg/mL) | Strong dispersion forces perfectly match the polarizable iodine atom. |

| Tetrahydrofuran (THF) | 4.0 | Highly Soluble (>100 mg/mL) | Favorable dipole-dipole interactions with the ether tail; excellent overall solvation. |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble (50-100 mg/mL) | Moderate polarity effectively solvates the amphiphilic structure. |

| Dimethylformamide (DMF) | 6.4 | Soluble (50-100 mg/mL) | Excellent solvation of the polar ether tail; standard for cross-coupling reactions. |

| Ethanol (EtOH) | 5.2 | Moderately Soluble (10-50 mg/mL) | Protic solvent forms H-bonds with ether oxygens, but the hydrophobic core limits capacity. |

| Hexane | 0.1 | Moderately Soluble (10-50 mg/mL) | Solvates the lipophilic core, but the polar ether tail causes slight insolubility. |

| Water | 9.0 | Insoluble (<0.1 mg/mL) | High cohesive energy of water completely rejects the bulky hydrophobic aryl iodide core[2]. |

Experimental Workflow: High-Throughput Solubility Determination

To ensure the reliability of solubility data, the experimental protocol must be a self-validating system. The following methodology is adapted from the standardized Shake-Flask method (OECD Test Guideline 105) coupled with HPLC-UV quantification[2].

Step 1: Isothermal Equilibration Add an excess of 1-iodo-4-(2-methoxyethoxy)benzene (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, a strict thermodynamic requirement for measuring equilibrium solubility rather than kinetic dissolution rates.

Step 2: Agitation and Temperature Control Agitate the vials at 25.0 ± 0.1 °C using a thermoshaker at 800 rpm for 24 hours. Self-Validation: Prepare a parallel set of vials to be agitated for 48 hours. If the concentration difference between the 24h and 48h samples is <5%, the system internally verifies that true thermodynamic equilibrium has been reached.

Step 3: Phase Separation Centrifuge the suspensions at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Causality: High-speed centrifugation prevents colloidal suspensions or micro-crystals from remaining in the supernatant, which would artificially inflate the quantified solubility.

Step 4: Supernatant Extraction and Dilution Carefully extract 50 µL of the clear supernatant and dilute it with a miscible solvent (e.g., Acetonitrile) by a factor of 1:100. Causality: Dilution prevents spontaneous precipitation when the sample transitions to the aqueous/organic HPLC mobile phase and ensures the concentration falls within the linear dynamic range of the UV detector.

Step 5: HPLC-UV Quantification Analyze the diluted samples using a validated HPLC-UV method (λ = 254 nm). Quantify against a 5-point calibration curve prepared from a certified reference standard.

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Application Context: Solvent Selection for Cross-Coupling Reactions

1-Iodo-4-(2-methoxyethoxy)benzene is primarily utilized in Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. The choice of solvent directly impacts the efficiency of the catalytic cycle.

The first step of the cycle, Oxidative Addition , requires the aryl iodide to be fully solvated to interact with the coordinatively unsaturated Pd(0) active species[3]. If a solvent with poor solubilizing capacity (e.g., pure ethanol or aqueous mixtures without a co-solvent) is chosen, the effective concentration of the solvated aryl iodide drops. Causality: This shifts the rate-determining step, leading to catalyst starvation, increased Pd(0) aggregation (blacking out), and ultimately, low reaction yields. Therefore, polar aprotic solvents like DMF or THF are highly recommended, as they perfectly balance the solvation of the amphiphilic 1-iodo-4-(2-methoxyethoxy)benzene with the stabilization of the organometallic intermediates.

Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting solvation-dependent Oxidative Addition.

References

- Title: 1-IODO-4-(2-METHOXYETHOXY)

- Title: SAFETY DATA SHEET - Merck Millipore (Referencing OECD Test Guideline 105)

- Source: Scribd (Originally published in Chemical Reviews, 1995)

Sources

Technical Guide: Medicinal Chemistry Applications of 1-Iodo-4-(2-methoxyethoxy)benzene

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS: 102293-99-2) represents a strategic "bifunctional" building block in modern drug discovery. It combines a highly reactive aryl iodide "warhead" for cross-coupling with a 2-methoxyethoxy "tail"—a bioisosteric motif often referred to as a "mini-PEG." This specific ether chain is critical for modulating the physicochemical properties (LogP, solubility) of lipophilic drug cores without introducing excessive steric bulk.

This guide details the technical utility of this compound, focusing on its role in synthesizing kinase inhibitors (specifically BTK inhibitors like Spebrutinib), its application in optimizing ADME profiles, and robust synthetic protocols for its deployment.

Part 1: The "Solubility-Reactivity" Nexus

In medicinal chemistry, the introduction of solubilizing groups onto flat, aromatic heterocycles is a standard optimization strategy. The 2-methoxyethoxy group provided by this building block offers a superior alternative to simple alkyl chains.

Physicochemical Advantages

-

LogP Modulation: The ether oxygen acts as a hydrogen bond acceptor, lowering the lipophilicity (LogP) compared to a propyl or butyl chain, thereby improving water solubility.

-

Metabolic Stability: Unlike terminal hydroxyls, the terminal methoxy group blocks rapid glucuronidation, extending half-life.

-

"Mini-PEG" Effect: It mimics the hydration shell properties of polyethylene glycol (PEG) on a molecular scale, reducing non-specific binding (NSB) in plasma.

The Aryl Iodide Advantage

While the bromo-analog is cheaper, the iodo-analog is preferred in late-stage functionalization because:

-

Softer Nucleophile Compatibility: It undergoes oxidative addition at lower temperatures, preserving sensitive functional groups (e.g., acrylamides in covalent inhibitors).

-

Steric Tolerance: It couples more efficiently with sterically hindered partners (e.g., ortho-substituted pyridines) in Suzuki and Buchwald-Hartwig reactions.

Part 2: Case Study – Bruton's Tyrosine Kinase (BTK) Inhibitors

The most prominent application of the 4-(2-methoxyethoxy)phenyl moiety is in the development of Spebrutinib (CC-292/AVL-292) , a covalent irreversible inhibitor of BTK targeting B-cell malignancies.

Structural Logic in Spebrutinib

Spebrutinib contains a 2,4-diaminopyrimidine core. The C2-position is substituted with a 4-(2-methoxyethoxy)aniline moiety.

-

Role of the Moiety: The phenyl ring positions the inhibitor within the hydrophobic pocket of the kinase, while the 2-methoxyethoxy tail extends towards the solvent front. This "solubilizing tail" is crucial for maintaining the drug's oral bioavailability.

-

Synthetic Entry: 1-Iodo-4-(2-methoxyethoxy)benzene serves as the electrophilic partner to install this group via Buchwald-Hartwig amination or as a precursor to the corresponding aniline.

Visualization: Structural Activity Relationship (SAR)

The following diagram illustrates the SAR logic driving the use of this specific building block.

Figure 1: SAR Logic of the 2-methoxyethoxy tail in kinase inhibitor design.

Part 3: Synthetic Protocols

Protocol A: Synthesis of the Building Block

If the iodo-compound is not available commercially, it can be synthesized via a robust Williamson ether synthesis. This protocol prioritizes the iodo precursor over the bromo to avoid halogen exchange steps later.

Reagents:

-

4-Iodophenol (1.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 4-iodophenol (10 mmol) and anhydrous ACN (50 mL).

-

Deprotonation: Add powdered

(20 mmol). Stir at room temperature for 30 minutes to form the phenoxide. Note: The solution will turn slightly yellow/orange. -

Alkylation: Add 1-bromo-2-methoxyethane (12 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting phenol ( -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Yield: Dry over

and concentrate. Expect a white to off-white solid/oil. Yield >90%.

Protocol B: Buchwald-Hartwig Coupling (Application)

This protocol demonstrates coupling 1-Iodo-4-(2-methoxyethoxy)benzene with a heteroaryl amine (e.g., a pyrimidine intermediate for BTK inhibitors).

Reagents:

-

Heteroaryl Amine (1.0 eq)

-

1-Iodo-4-(2-methoxyethoxy)benzene (1.1 eq)

- (2 mol%)

-

Xantphos (4 mol%)

- (2.0 eq)

-

1,4-Dioxane (degassed)

Self-Validating Steps:

-

Inert Atmosphere: Flame-dry the reaction vessel and cycle with Argon/Nitrogen 3 times. Critical: Pd(0) is oxygen-sensitive.

-

Catalyst Pre-complexation: Mix

and Xantphos in a small amount of dioxane for 5 mins to generate the active catalyst species (color change to dark purple/brown). -

Addition: Add the amine, the aryl iodide, and the base. Add the catalyst solution.

-

Heating: Heat to

for 12 hours. -

Validation: Check LC-MS. The iodine peak (M+127 pattern absent) should be replaced by the coupled product mass.

Part 4: Experimental Workflow Visualization

The following diagram outlines the synthetic versatility of 1-Iodo-4-(2-methoxyethoxy)benzene, mapping its conversion into various medicinal chemistry "warheads."

Figure 2: Synthetic divergence from the aryl iodide precursor.

Part 5: Quantitative Data Summary

| Property | Value | Significance in MedChem |

| Molecular Weight | 278.09 g/mol | Low MW allows room for scaffold elaboration (Rule of 5 compliant). |

| ClogP | ~3.2 | Moderate lipophilicity; the ether tail reduces this compared to propyl/butyl analogs. |

| H-Bond Acceptors | 2 (Ether Oxygens) | Improves solubility and interacts with solvent/protein residues. |

| Reactivity | High (C-I bond) | Excellent for cross-coupling with deactivated or bulky partners. |

| Boiling Point | >300°C (est) | Stable under high-temperature microwave synthesis conditions. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59174488, Spebrutinib. Retrieved from [Link]

-

Organic Syntheses (1923). Iodobenzene (General preparation method adaptable for substituted aryls). Organic Syntheses, Coll. Vol. 1, p.323. Retrieved from [Link]

-

Guide to Pharmacology (2024). BTK Inhibitor 16 (Spebrutinib Analog Data). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

In-Depth Technical Guide: Electrophilic Aromatic Substitution of 1-Iodo-4-(2-methoxyethoxy)benzene

Executive Summary

1-Iodo-4-(2-methoxyethoxy)benzene (CAS 102293-99-2) represents a specialized class of "PEGylated" aryl iodides. It serves as a critical building block in the synthesis of radiopharmaceuticals (e.g., SPECT tracers), liquid crystals, and bio-active small molecules. Its unique structure—combining a labile aryl-iodide handle for cross-coupling with a solubilizing glycol ether tail—presents specific challenges and opportunities in Electrophilic Aromatic Substitution (EAS).

This guide provides a definitive technical analysis of the EAS reactivity profile of this substrate. Unlike simple benzene derivatives, the regiochemistry here is dictated by a competitive interplay between the strongly activating alkoxy group and the deactivating (yet ortho-para directing) iodine atom. This document details the mechanistic basis for regioselectivity, provides a validated nitration protocol, and outlines critical process safety parameters.

Structural Analysis & Reactivity Profile

To design effective EAS protocols, one must first deconstruct the electronic and steric landscape of the substrate.

Electronic Directing Effects

The molecule possesses two substituents with opposing electronic demands:

-

The 2-Methoxyethoxy Group (-OCH₂CH₂OCH₃) at C4:

-

Effect: Strong activator (+M effect dominates -I effect).

-

Directing Group: Ortho/Para.

-

Status: The Para position (C1) is blocked by Iodine. Therefore, it strongly directs incoming electrophiles to the Ortho positions (C3 and C5) .

-

-

The Iodine Atom (-I) at C1:

-

Effect: Weak deactivator (-I effect > +M effect).

-

Directing Group: Ortho/Para.

-

Status: The Para position (C4) is blocked by the ether. It directs weakly to its own Ortho positions (C2 and C6) .

-

The Regiochemical Outcome

In EAS reactions, the strongest activator controls the position of substitution. The alkoxy group's resonance donation (

-

Major Product: Substitution at C3 (equivalent to C5).

-

Minor/Trace Product: Substitution at C2 (ortho to Iodine) is kinetically disfavored due to the lack of resonance stabilization from the oxygen at that position during the sigma-complex formation.

Steric Considerations

The 2-methoxyethoxy tail is flexible but bulkier than a simple methoxy group. While the C3 position is electronically activated, it is sterically crowded.

-

Implication: Reactions require precise temperature control. High temperatures may induce ipso-substitution (displacement of iodine) or poly-substitution.

Visualizing the Mechanism

The following diagram illustrates the resonance stabilization of the sigma complex (Wheland intermediate) that confirms C3 as the preferred site of attack.

Caption: Mechanistic pathway showing the preferential stabilization of the C3 sigma-complex by the ether oxygen lone pair.

Key Transformation: Nitration Protocol

Nitration is the most common EAS transformation for this substrate, typically used to introduce an amine precursor.

Challenge: Standard mixed-acid nitration (H₂SO₄/HNO₃) is often too harsh for aryl iodides, carrying a risk of protodeiodination (loss of iodine) or oxidation of the ether chain. Solution: Use a mild nitration system (Acetyl Nitrate generated in situ).

Reagents & Equipment

-

Substrate: 1-Iodo-4-(2-methoxyethoxy)benzene (1.0 eq)

-

Nitrating Agent: 70% Nitric Acid (1.1 eq)

-

Solvent/Anhydride: Glacial Acetic Acid (Solvent) + Acetic Anhydride (Dehydrating agent)

-

Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.

Step-by-Step Methodology

-

Preparation of Acetyl Nitrate (In Situ):

-

Charge the flask with Acetic Anhydride (5.0 vol relative to substrate).

-

Cool to 0°C.

-

Slowly add 70% Nitric Acid (1.1 eq) dropwise, maintaining internal temperature < 5°C. Caution: Exothermic.

-

Stir for 15 minutes to generate the active nitrating species (AcONO₂).

-

-

Substrate Addition:

-

Dissolve 1-Iodo-4-(2-methoxyethoxy)benzene in minimal Glacial Acetic Acid.

-

Add this solution dropwise to the nitrating mixture at 0°C.

-

Rationale: Adding the substrate to the electrophile prevents local overheating and poly-nitration.

-

-

Reaction Monitoring:

-

Allow the mixture to warm slowly to Room Temperature (20-25°C).

-

Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

-

Endpoint: Consumption of starting material (typically 1-3 hours).

-

Note: If the reaction stalls, do NOT heat above 40°C, as this risks iodine cleavage.

-

-

Workup & Isolation:

-

Pour the reaction mixture onto crushed ice (10x volume) with vigorous stirring.

-

The product, 1-Iodo-4-(2-methoxyethoxy)-3-nitrobenzene , typically precipitates as a yellow solid.

-

Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acid) and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

-

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Stoichiometry | 1.0 : 1.1 (Substrate : HNO₃) | Slight excess ensures conversion without di-nitration. |

| Temperature | 0°C | Critical to prevent deiodination. |

| Yield (Typical) | 75 - 85% | Major loss usually during recrystallization. |

| Regioselectivity | > 95 : 5 (C3 : C2) | Controlled by the 2-methoxyethoxy group. |

Experimental Workflow Diagram

Caption: Operational workflow for the mild nitration of 1-Iodo-4-(2-methoxyethoxy)benzene.

Safety & Stability (E-E-A-T)

Iodine Stability

Aryl iodides are susceptible to oxidative degradation and iodo-scrambling under strongly acidic conditions.

-

Avoid: Fuming Nitric Acid or high temperatures (>50°C).

-

Indicator: A violet color in the reaction mixture indicates the liberation of elemental Iodine (

), signaling decomposition.

Peroxide Formation

The 2-methoxyethoxy chain contains ether linkages prone to peroxide formation upon long-term storage.

-

Protocol: Test starting material for peroxides prior to use, especially before introducing strong oxidizers like nitric acid.

References

-

Matrix Fine Chemicals. 1-IODO-4-(2-METHOXYETHOXY)BENZENE | CAS 102293-99-2. Retrieved from [Link]

-

National Institutes of Health (NIH). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. Retrieved from [Link]

-

Royal Society of Chemistry. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Heck Reaction Protocols for 1-Iodo-4-(2-methoxyethoxy)benzene

This Application Note is designed for researchers and drug development professionals focusing on the palladium-catalyzed Heck coupling of 1-Iodo-4-(2-methoxyethoxy)benzene . This substrate represents a classic electron-rich aryl iodide, often used to introduce PEG-like linkers or solubility-enhancing motifs into pharmacophores.

Executive Summary & Strategic Analysis

Target Substrate: 1-Iodo-4-(2-methoxyethoxy)benzene Chemical Class: Electron-rich Aryl Iodide (Para-alkoxy substituted) Primary Challenge: Electron-rich aryl halides undergo oxidative addition to Pd(0) more slowly than their electron-deficient counterparts. Additionally, the resulting Aryl-Pd(II) species is more nucleophilic, which can influence regioselectivity, though it generally favors the linear trans-product with electron-deficient alkenes (e.g., acrylates, styrenes). Recommended Strategy: Utilize "Jeffery Conditions" (Ligand-free, Phase-Transfer Catalysis) as the primary protocol. This method leverages tetraalkylammonium salts (e.g., TBAB) to stabilize active Pd-nanoclusters, significantly enhancing turnover rates for electron-rich iodides without the need for expensive, air-sensitive phosphine ligands.

Reaction Mechanism & Critical Control Points

The Heck catalytic cycle for this substrate follows the neutral pathway.[1] Understanding the specific electronic influence of the p-(2-methoxyethoxy) group is vital for troubleshooting.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Catalytic cycle emphasizing the stability provided by TBAB (Jeffery conditions) for electron-rich substrates.

Mechanistic Insights for this Substrate

-

Oxidative Addition: While Iodine is a good leaving group, the electron-donating alkoxy tail increases the electron density on the benzene ring, theoretically slowing oxidative addition compared to electron-poor aryls. However, for iodides , this step is rarely the bottleneck.

-

Migratory Insertion: The electron-rich nature of the arylpalladium intermediate makes it less electrophilic. To ensure efficient insertion, electron-deficient alkenes (acrylates, enones) are the ideal coupling partners.

-

Chelation Potential: The methoxyethoxy chain is a hemilabile ligand. It can potentially chelate to Pd, temporarily occupying a coordination site. High temperatures (>80°C) and polar solvents (DMF) help prevent this "trap" by energetically favoring the open coordination site.

Optimization Parameters

Table 1: Parameter Optimization Matrix

| Parameter | Recommended Condition | Rationale |

| Catalyst Source | Pd(OAc)₂ (1–5 mol%) | Stable, cost-effective precursor. Reduces in situ to active Pd(0).[2][3] |

| Ligand | None (Jeffery Conditions) | TBAB acts as a stabilizer for Pd nanoparticles, superior for electron-rich iodides. |

| Additive | TBAB (1.0 equiv) | Tetrabutylammonium bromide enhances reaction rate and stabilizes the catalyst. |

| Base | K₂CO₃ or NaOAc | Mild, heterogeneous bases prevent side reactions common with strong amine bases. |

| Solvent | DMF or DMA | High boiling point, polar aprotic. Solubilizes the polar ether tail effectively. |

| Temperature | 80°C – 100°C | Sufficient energy to overcome the activation barrier for electron-rich substrates. |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation of the active Pd(0) species. |

Detailed Experimental Protocols

Protocol A: The "Jeffery" Condition (Recommended)

Best for: High yields, robust scale-up, and avoiding expensive phosphine ligands.

Reagents:

-

1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv)

-

Alkene (e.g., Ethyl acrylate, Styrene) (1.2 – 1.5 equiv)

-

Pd(OAc)₂ (2–5 mol%)

-

Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

K₂CO₃ (2.5 equiv)

-

DMF (Anhydrous, 0.2 M concentration relative to aryl iodide)

Step-by-Step Procedure:

-

Setup: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Cap with a septum.

-

Charging: Add solid reagents: 1-Iodo-4-(2-methoxyethoxy)benzene, K₂CO₃, TBAB, and Pd(OAc)₂.

-

Inerting: Evacuate the vessel and backfill with Nitrogen (repeat 3 times).

-

Solvent/Liquid Addition: Syringe in anhydrous DMF followed by the liquid alkene (if solid, add in step 2).

-

Reaction: Place the vessel in a pre-heated oil block/bath at 90°C . Stir vigorously.

-

Note: The mixture will turn black (formation of Pd nanoparticles) within 10-30 minutes. This is normal and indicates active catalyst formation.

-

-

Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 4–12 hours.

-

TLC Tip: The product will likely be more polar than the starting iodide due to the acrylate/styrene group but less polar than the free acid if hydrolysis occurs.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Phosphine-Ligand Condition (Alternative)

Best for: Substrates sensitive to high temperatures (can sometimes run at lower temps) or if specific regioselectivity issues arise.

Reagents:

-

Pd(OAc)₂ (5 mol%)

-

PPh₃ (10–15 mol%)

-

Et₃N (2.0 equiv)

-

DMF or MeCN

Key Difference: Premix Pd(OAc)₂ and PPh₃ in the solvent for 15 minutes under N₂ to generate the yellow Pd(PPh₃)₂ active species before adding the aryl iodide and alkene.

Troubleshooting & Quality Control

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Switch to "Jeffery conditions" if using phosphines. |

| Pd Black Precipitation (Early) | Catalyst aggregation. | Increase TBAB loading (up to 1.5 equiv) or reduce temperature slightly. |

| Regioisomer Mixtures | Electronic mismatch. | Use a more electron-deficient alkene. Switch solvent to 1,4-Dioxane. |

| Starting Material Recovery | Oxidative addition failure. | Increase Temp to 110°C. Ensure Iodide quality (iodides can degrade to phenols). |

References

-

Jeffery, T. (1984). "Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions." Tetrahedron Letters, 25(45), 5133-5136. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-rich substrates). Link

-

Knowles, J. P., & Whiting, A. (2007). "The Heck reaction of electron-rich olefins with aryl halides."[1][4][6] Organic & Biomolecular Chemistry, 5, 31-44. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 6. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols: Sonogashira Coupling of 1-Iodo-4-(2-methoxyethoxy)benzene with Terminal Alkynes

Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has proven indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The reaction's utility is underscored by its typically mild conditions, broad functional group tolerance, and high efficiency, making it a favored method for introducing alkynyl motifs into molecular architectures.[1][6]

This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on the reaction between 1-iodo-4-(2-methoxyethoxy)benzene and various terminal alkynes. This particular aryl iodide is a valuable building block, incorporating a flexible and polar methoxyethoxy side chain that can influence solubility and downstream reactivity. For researchers in drug development, the ability to couple this scaffold with a diverse range of terminal alkynes offers a rapid and efficient pathway to novel chemical entities with potential therapeutic applications.[7][8]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][9] While the precise details can be influenced by the specific reaction conditions, the fundamental steps are well-established.

The reaction is initiated within the palladium cycle . A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl iodide (in this case, 1-iodo-4-(2-methoxyethoxy)benzene) to form a palladium(II) intermediate.[10]

Concurrently, the copper cycle activates the terminal alkyne. In the presence of a base, typically an amine, a copper(I) salt (commonly CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10][11] This step is crucial as it increases the nucleophilicity of the alkyne.

The two cycles then converge in a key transmetalation step, where the acetylide group is transferred from the copper to the palladium(II) complex, displacing the iodide and forming a new palladium(II)-alkynyl intermediate.[9] The final step is reductive elimination from this intermediate, which yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[10]

It is important to note that "copper-free" Sonogashira protocols have been developed to circumvent a common side reaction known as Glaser coupling, which is the oxidative homocoupling of the terminal alkyne.[6][12] However, the classic copper co-catalyzed system remains widely used due to its high reactivity and efficiency, particularly with less reactive aryl halides.[1][13]

Diagram 1: The Catalytic Cycles of the Sonogashira Coupling

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although the reaction can tolerate trace amounts of water.[14] 1-Iodo-4-(2-methoxyethoxy)benzene is commercially available.[15][16][17] Terminal alkynes should be used as received or purified by standard methods if necessary.

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the palladium(0) catalyst and to minimize Glaser homocoupling, especially if the reaction is sensitive.[14]

-

Catalyst Selection: A variety of palladium catalysts can be employed.[9] Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[9] The catalyst loading can typically range from 0.5 to 5 mol%.[9]

-

Copper(I) Source: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[1]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. The base serves to neutralize the hydrogen iodide formed during the reaction and also acts as a solvent in many cases.[1]

Representative Protocol: Coupling of 1-Iodo-4-(2-methoxyethoxy)benzene with Phenylacetylene

This protocol details a general procedure for the Sonogashira coupling. The specific conditions may require optimization depending on the terminal alkyne used.

Materials:

-

1-Iodo-4-(2-methoxyethoxy)benzene (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (solvent and base)

-

Tetrahydrofuran (THF) (co-solvent, optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (N₂ or Ar)

-

Standard glassware for workup and purification

Diagram 2: Experimental Workflow for Sonogashira Coupling

Caption: Step-by-step workflow from reaction setup to product purification.

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-(2-methoxyethoxy)benzene, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add degassed triethylamine via syringe. If a co-solvent is used, add degassed THF as well. Stir the mixture until all solids are dissolved. Then, add phenylacetylene dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-60 °C) may be required. Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature if it was heated. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Extraction: Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of 1-iodo-4-(2-methoxyethoxy)benzene with various terminal alkynes. Note that yields are representative and may vary based on the specific substrate and reaction scale.

| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base/Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N/THF | RT | 4 | 92 |

| 1-Hexyne | Pd(PPh₃)₄ (1.5) | 3 | i-Pr₂NH | 40 | 6 | 88 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | RT | 3 | 95 |

| 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N/DMF | 50 | 5 | 90 |

| Propargyl alcohol | Pd(PPh₃)₄ (3) | 5 | Et₃N | RT | 8 | 85 |

Troubleshooting and Field-Proven Insights

-

Low Yields: If the reaction gives a low yield, consider increasing the catalyst loading or the reaction temperature. Ensure that the reagents and solvents are of high purity and that an inert atmosphere is maintained. The choice of base can also significantly impact the reaction outcome.[18]

-

Homocoupling (Glaser Coupling): The formation of alkyne dimers is a common side reaction.[12] This can often be minimized by carrying out the reaction under strictly anaerobic conditions and by adding the terminal alkyne slowly to the reaction mixture. If homocoupling remains problematic, a copper-free Sonogashira protocol may be a suitable alternative.[6][12]

-

Catalyst Decomposition: The palladium catalyst can sometimes decompose, leading to the formation of palladium black and a cessation of the reaction. This can be caused by impurities or excessively high temperatures. Using fresh, high-quality catalyst and maintaining careful temperature control can mitigate this issue.

-

Substrate Reactivity: Aryl iodides are generally the most reactive aryl halides in Sonogashira couplings, followed by bromides and then chlorides.[1] The electronic nature of the substituents on both the aryl halide and the alkyne can also influence reactivity. Electron-withdrawing groups on the aryl halide typically accelerate the oxidative addition step.[19]

Conclusion

The Sonogashira coupling of 1-iodo-4-(2-methoxyethoxy)benzene with terminal alkynes is a robust and versatile method for the synthesis of a diverse range of disubstituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel molecular scaffolds of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful synthetic transformation.

References

-

Wikipedia. Sonogashira coupling. [Link]

-